2,6-Dihydroxybenzothiazole
Overview
Description
2,6-Dihydroxybenzothiazole is an organic compound with the molecular formula C7H5NO2S. It is a derivative of benzothiazole, characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzothiazole can be synthesized through several methods. One common approach involves the hydroxylation of 2-hydroxybenzothiazole. This reaction typically requires the presence of a strong oxidizing agent, such as hydrogen peroxide, under acidic conditions . Another method involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones, followed by hydroxylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and green chemistry principles is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxybenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,6,7-trihydroxybenzothiazole.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: 2,6,7-Trihydroxybenzothiazole.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2,6-Dihydroxybenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dihydroxybenzothiazole involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydroxylation, leading to the formation of more reactive species that can interact with cellular components . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
2-Hydroxybenzothiazole: A precursor in the synthesis of 2,6-dihydroxybenzothiazole.
2-Mercaptobenzothiazole: Used in similar industrial applications but has different chemical properties.
Benzothiazole-2,4,5-triol: A product of further hydroxylation of this compound.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAXKKHMBVTXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467479 | |
Record name | 2,6-Dihydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-65-3 | |
Record name | 2,6-Dihydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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